molecular formula C7H5FO3 B053677 2-Fluoro-3,5-dihydroxybenzaldehyde CAS No. 120951-87-3

2-Fluoro-3,5-dihydroxybenzaldehyde

Cat. No.: B053677
CAS No.: 120951-87-3
M. Wt: 156.11 g/mol
InChI Key: WIHCBZNXQJBQEC-UHFFFAOYSA-N
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Description

2-Fluoro-3,5-dihydroxybenzaldehyde (C₇H₅FO₃) is a fluorinated aromatic aldehyde with hydroxyl groups at the 3- and 5-positions and a fluorine atom at the 2-position. Its molecular weight is 156.11 g/mol, and its structure combines electron-withdrawing (fluorine) and electron-donating (hydroxyl) groups, influencing reactivity and interactions with biological targets.

Properties

CAS No.

120951-87-3

Molecular Formula

C7H5FO3

Molecular Weight

156.11 g/mol

IUPAC Name

2-fluoro-3,5-dihydroxybenzaldehyde

InChI

InChI=1S/C7H5FO3/c8-7-4(3-9)1-5(10)2-6(7)11/h1-3,10-11H

InChI Key

WIHCBZNXQJBQEC-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C=O)F)O)O

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)O)O

Synonyms

Benzaldehyde, 2-fluoro-3,5-dihydroxy-

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers and Halogenated Analogs

The following table summarizes key structural and physicochemical differences between 2-Fluoro-3,5-dihydroxybenzaldehyde and related compounds:

Compound Name CAS RN Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Properties/Applications
This compound Not Provided C₇H₅FO₃ F (2), OH (3,5) 156.11 Potential antioxidant activity (inferred)
2-Fluoro-4-hydroxybenzaldehyde 348-27-6 C₇H₅FO₂ F (2), OH (4) 140.11 Storage at 0–6°C; used in synthetic intermediates
5-Fluoro-2-hydroxybenzaldehyde 347-54-6 C₇H₅FO₂ F (5), OH (2) 140.11 High GI absorption; PubChem ID 2737328
3,5-Difluoro-2-hydroxybenzaldehyde 63954-77-8 C₇H₄F₂O₂ F (3,5), OH (2) 158.10 Increased lipophilicity; custom synthesis
2-Chloro-4,5-dihydroxybenzaldehyde 37686-56-9 C₇H₅ClO₃ Cl (2), OH (4,5) 172.57 Solid (mp 235–236°C); irritant properties

Physicochemical and Electronic Properties

  • Hydrogen Bonding and Solubility: The 3,5-dihydroxy groups in the target compound enhance hydrogen bonding (3 H-bond donors vs. 1 in mono-hydroxy analogs), likely improving water solubility compared to 2-Fluoro-4-hydroxybenzaldehyde .
  • In contrast, 3,5-difluoro substitution (CAS 63954-77-8) increases electron withdrawal, possibly reducing reactivity toward electrophiles .
  • Lipophilicity: The difluoro analog (C₇H₄F₂O₂) has higher logP than the mono-fluoro target compound, suggesting better membrane permeability but lower aqueous solubility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Fluoro-3,5-dihydroxybenzdehyde in laboratory settings?

  • Methodological Answer : The synthesis can be approached via nucleophilic fluorination of a pre-hydroxylated benzaldehyde precursor. For example, hydroxyl groups at positions 3 and 5 can be protected using acetyl or tert-butyldimethylsilyl (TBDMS) groups before introducing fluorine at position 2 via a deoxyfluorination reagent like DAST (diethylaminosulfur trifluoride) . Alternatively, direct fluorination using Selectfluor under controlled pH (e.g., buffered conditions at pH 6–7) may minimize side reactions. Reaction optimization should include temperature gradients (e.g., 35–55°C) and inert atmospheres to prevent oxidation of phenolic groups .

Q. How can researchers characterize the purity and structural integrity of 2-Fluoro-3,5-dihydroxybenzaldehyde?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR can confirm substituent positions and purity. For instance, the aldehyde proton typically appears as a singlet at ~9.8–10.2 ppm, while hydroxyl protons (if not deuterated) appear broad .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can verify molecular weight (expected m/z: 156.03 for C7H5FO3\text{C}_7\text{H}_5\text{FO}_3) and detect impurities .
  • HPLC : Reverse-phase HPLC with a C18 column and UV detection at 254 nm can assess purity. A mobile phase of acetonitrile/water (acidified with 0.1% formic acid) is recommended .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

  • Methodological Answer :

  • Solubility : The compound is polar due to hydroxyl and aldehyde groups, showing higher solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in non-polar solvents. Solubility can be quantified via saturation concentration assays at 25°C .
  • Stability : Stability studies should test degradation under acidic/basic conditions (pH 2–12) and elevated temperatures (e.g., 40°C for 48 hours). Protect from light and store at 0–6°C in amber vials to prevent aldehyde oxidation .

Advanced Research Questions

Q. How can reaction mechanisms for fluorination and hydroxylation steps be elucidated in the synthesis of this compound?

  • Methodological Answer :

  • Isotopic Labeling : Use 18O^{18}\text{O}-labeled water during hydroxylation to track oxygen incorporation via MS .
  • Kinetic Studies : Monitor fluorination rates via in situ 19F^{19}\text{F} NMR to identify rate-limiting steps and intermediates .
  • Computational Modeling : Density Functional Theory (DFT) calculations can predict transition states and regioselectivity for fluorination .

Q. How should researchers address contradictions in reported biological activity data for fluorinated benzaldehydes?

  • Methodological Answer :

  • Dose-Response Analysis : Replicate assays across multiple cell lines (e.g., keratinocytes, macrophages) with standardized PM2.5 exposure models to validate anti-inflammatory or antioxidant effects .
  • Pathway-Specific Assays : Use siRNA knockdown or inhibitors (e.g., Nrf2 inhibitors) to confirm mechanisms like ROS-MAPK-Nrf2 signaling .
  • Meta-Analysis : Compare data across studies using tools like PRISMA guidelines to identify confounding variables (e.g., solvent effects, impurity profiles) .

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?

  • Methodological Answer :

  • LC-HRMS/MS : Enables detection of sub-ppm impurities (e.g., di-fluorinated byproducts) with fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structures to confirm regiochemistry and detect polymorphic forms, as demonstrated for analogs like 3,5-dibromo-2-hydroxybenzaldehyde .
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles to identify hygroscopicity or solvent residues .

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